molecular formula C17H19N5O3 B2770282 9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 714240-16-1

9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2770282
CAS No.: 714240-16-1
M. Wt: 341.371
InChI Key: VFNXSJUKOKSDGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound can be achieved through various methods, including condensation techniques and pyridine annelation reactions. For example, one approach involves incorporating active moieties (such as halo compounds, pyrazolo, pyrano, pyrimido, and pyrido derivatives) with an active methylene group in thiobarbituric acid derivatives at position C-5 .


Molecular Structure Analysis

The molecular structure of this compound includes a purine ring system fused with a pyrimidine ring. The 3-methoxyphenyl substituent at position 9 and the methyl groups at positions 1 and 7 contribute to its overall structure. Spectral techniques such as IR, 1H-NMR, MS, and 13C-NMR are used to characterize its structure .

Scientific Research Applications

Structural Analysis and Conformation Studies

One area of research focuses on understanding the structural characteristics and conformational dynamics of similar compounds. For instance, studies on compounds with related structural motifs, such as "9-(4-Methoxyphenyl)-3,3-Dimethyl-10-(4-Methylphenyl)-1,2,3,4,5,6,7,8,9,10-Decahydroacridin-1,8-Dione", have revealed interesting conformational behaviors due to their complex tricyclic systems. These findings are important for the design of molecules with specific optical or electronic properties, which could be utilized in material science or as molecular probes in biological systems (Wang et al., 2011).

Molecular Interactions and Binding Affinities

Another significant application is in the study of molecular interactions and binding affinities, particularly in the context of drug design and pharmacology. Compounds such as "Four 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones" demonstrate varied crystal structures due to different hydrogen bonding patterns and pi-pi stacking interactions. Understanding these interactions is crucial for designing compounds with desired pharmacokinetic and pharmacodynamic properties, including receptor binding and drug solubility (Trilleras et al., 2009).

Potential Anticancer Applications

Furthermore, some compounds in this category have been evaluated for their anticancer potential. For example, the synthesis and evaluation of certain "1,8-dioxo-octahydroxanthenes" have demonstrated promising anti-proliferative properties against cancer cell lines. This research is vital for the ongoing search for new anticancer agents, contributing to the development of more effective and targeted therapies (Mulakayala et al., 2012).

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may have inhibitory activity towards Poly (ADP-ribose) polymerases-1 (PARP-1), a protein involved in DNA repair damage . This suggests that it may interact with enzymes such as PARP-1 and potentially other biomolecules.

Cellular Effects

In terms of cellular effects, 9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione may influence cell function by interacting with PARP-1, thereby affecting DNA repair mechanisms and potentially leading to genomic dysfunction and cell death . This could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its potential inhibitory activity towards PARP-1 . It may bind to the active site of PARP-1, inhibiting its activity and thus affecting DNA repair processes. This could lead to changes in gene expression and potentially induce cell death.

Temporal Effects in Laboratory Settings

Given its potential role as a PARP-1 inhibitor, it may have long-term effects on cellular function, particularly in relation to DNA repair processes .

Metabolic Pathways

Given its potential interaction with PARP-1, it may be involved in pathways related to DNA repair .

Properties

IUPAC Name

9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-10-8-21(11-5-4-6-12(7-11)25-3)16-18-14-13(22(16)9-10)15(23)19-17(24)20(14)2/h4-7,10H,8-9H2,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNXSJUKOKSDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326131
Record name 9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647526
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714240-16-1
Record name 9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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